3-(3,4-Difluorobenzyl)piperidine
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Overview
Description
3-(3,4-Difluorobenzyl)piperidine is a chemical compound with the molecular formula C12H15F2N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a difluorobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorobenzyl)piperidine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine compounds .
Scientific Research Applications
3-(3,4-Difluorobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorobenzyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with various pharmacological properties.
3-Benzylpiperidine: Similar structure but lacks the difluorobenzyl group, leading to different chemical and biological properties.
3-(4-Fluorobenzyl)piperidine: Contains a single fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-(3,4-Difluorobenzyl)piperidine is unique due to the presence of two fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15F2N/c13-11-4-3-9(7-12(11)14)6-10-2-1-5-15-8-10/h3-4,7,10,15H,1-2,5-6,8H2 |
InChI Key |
FCJOBFGQUQASNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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